REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:22])[CH:6]([C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20])C(OCC)=O)[CH3:3].O>C(O)C>[CH2:2]([O:4][C:5](=[O:22])[CH2:6][C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20])[CH3:3]
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)C1=C(C=C(C=C1)Br)[N+](=O)[O-])=O
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The resulting mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under N2 for 4 h
|
Duration
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4 h
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Type
|
EXTRACTION
|
Details
|
This aqueous mixture was then extracted with 2×150 mL of Diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The Et2O layer was extracted with H2O and 5% NaHCO3
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=C(C=C(C=C1)Br)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.52 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |